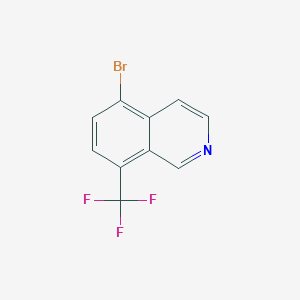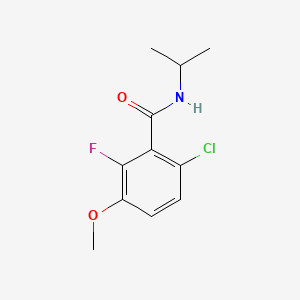
5-Methoxy-4-methylquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4-methylquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methylquinazolin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methoxy-2-nitroaniline with formamide, followed by reduction and cyclization to yield the desired quinazoline derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. The use of green chemistry principles, such as microwave-assisted synthesis, can also be employed to reduce environmental impact and improve overall sustainability .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-4-methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Methoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt cellular processes. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells . Molecular docking studies have shown that the compound can bind to specific enzymes and receptors, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Methoxy-4-methylquinazolin-2-amine include other quinazoline derivatives such as:
- 2-Aminoquinazoline
- 4-Methylquinazoline
- 5-Methoxyquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups (methoxy and methyl) and its specific biological activities. This compound has shown a broader spectrum of antimicrobial and anticancer activities compared to some of its analogs . Additionally, its synthetic accessibility and potential for further functionalization make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
5-methoxy-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C10H11N3O/c1-6-9-7(13-10(11)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H2,11,12,13) |
Clave InChI |
GWZXTNIIZDTQEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC(=N1)N)C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)








![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14033395.png)



